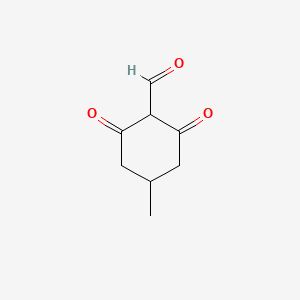![molecular formula C9H17N B13069916 6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
6-Methyl-1-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a nonane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-azaspiro[3.5]nonane can be achieved through various methods. One common approach involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method includes the use of stannyl radical-promoted reactions, which are effective for constructing spiro-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone®.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the spirocyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield spirocyclic oxetanes, while reduction can produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: The compound is explored as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and hydrogen bonding capacity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex spirocyclic structures.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The hydrogen bonding capacity of the compound enables efficient binding to specific residues in the enzyme’s active site, facilitating its reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar and also used in medicinal chemistry.
1-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
6-Methyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
6-methyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
YHUFCQSLXNYFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


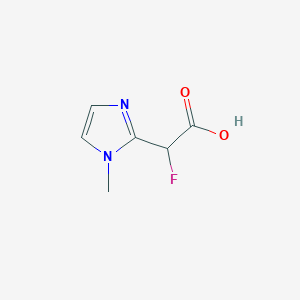
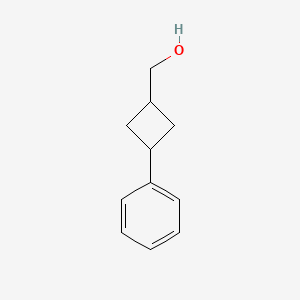
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)

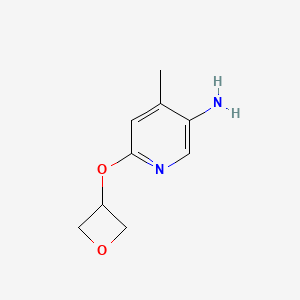
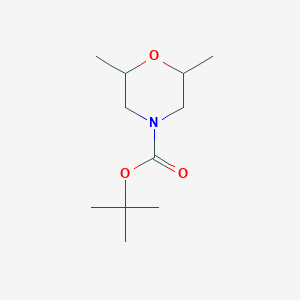
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
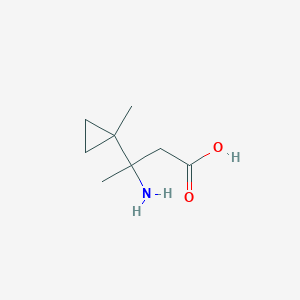
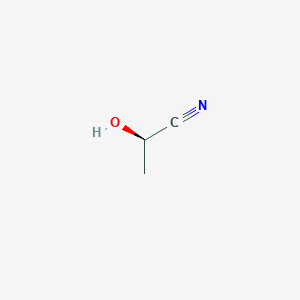

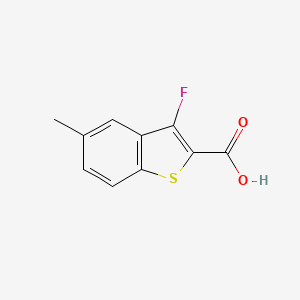
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
